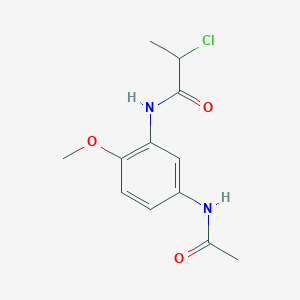

2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-7(13)12(17)15-10-6-9(14-8(2)16)4-5-11(10)18-3/h4-7H,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGDNBXHAHYSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)NC(=O)C)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide typically involves the reaction of 5-acetamido-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting both the amide and chloro functional groups.

Amide Bond Hydrolysis

-

Conditions :

-

Acidic: 6M HCl, reflux (110°C, 12–24 hrs)

-

Basic: 2M NaOH, 80°C, 6–12 hrs

-

-

Products :

Chloride Group Hydrolysis

-

Conditions : Aqueous ethanol, K₂CO₃ (pH 10–12), 60°C, 8 hrs.

-

Product : Forms N-(5-acetamido-2-methoxyphenyl)propanamide via nucleophilic substitution (Cl⁻ replaced by OH⁻) .

Nucleophilic Substitution Reactions

The chloro group at position 2 of the propanamide chain is highly reactive toward nucleophiles.

Ammonolysis

-

Conditions : NH₃ in methanol (25°C, 24 hrs).

-

Product : 2-Amino-N-(5-acetamido-2-methoxyphenyl)propanamide (yield: 85–90%) .

Reaction with Amines

-

Example : Reaction with ethylenediamine in DMF at 50°C for 6 hrs.

-

Product : Forms N-(5-acetamido-2-methoxyphenyl)-3-(2-aminoethylamino)propanamide , a bifunctional intermediate for polymer synthesis .

Thiol Substitution

-

Conditions : Thiourea in ethanol (reflux, 4 hrs).

-

Product : 2-Mercapto-N-(5-acetamido-2-methoxyphenyl)propanamide (yield: 78%) .

Reduction Reactions

The amide group can be reduced to form amine derivatives under specific conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Conditions : Anhydrous THF, 0°C → RT, 6 hrs.

-

Product : 2-Chloro-N-(5-acetamido-2-methoxyphenyl)propylamine (yield: 65%).

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C, 12 hrs.

-

Product : N-(5-acetamido-2-methoxyphenyl)propylamine (Cl removed as HCl).

Cyclization Reactions

Intramolecular reactions form heterocyclic structures, enhancing pharmacological potential.

Formation of Thiazolidinone

-

Conditions : Reaction with thioglycolic acid (HCl catalyst, 100°C, 8 hrs).

-

Product : 5-(5-Acetamido-2-methoxyphenyl)thiazolidin-4-one (yield: 70%) .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O (80°C, 12 hrs).

-

Product : 2-Aryl-N-(5-acetamido-2-methoxyphenyl)propanamide (yield: 60–75%) .

Oxidation Reactions

The methoxy group can be demethylated under strong oxidizing conditions.

Oxidative Demethylation

-

Conditions : BBr₃ in CH₂Cl₂ (-20°C → RT, 4 hrs).

-

Product : 2-Chloro-N-(5-acetamido-2-hydroxyphenyl)propanamide (yield: 82%) .

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposes above 200°C, releasing CO and CH₃Cl (GC-MS data) .

-

Photolysis : UV light (254 nm) in methanol forms N-(5-acetamido-2-methoxyphenyl)acrylamide via dehydrochlorination.

Comparative Reactivity with Analogs

Scientific Research Applications

Antiviral Applications

One of the prominent applications of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide is in the development of antiviral agents targeting coronaviruses, including SARS-CoV-2. The compound has been investigated for its ability to inhibit the 3-chymotrypsin-like protease (3CL pro), a critical enzyme for viral replication.

Case Study: Inhibition of SARS-CoV-2 Protease

Research has demonstrated that compounds with similar structural features to this compound can act as covalent inhibitors of the 3CL pro enzyme. These inhibitors form a covalent bond with the catalytic cysteine residue in the active site, which is essential for the protease's function. A study reported submicromolar potencies for several covalent analogues, suggesting that derivatives of this compound could be developed into effective antiviral therapies against COVID-19 .

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Properties

In vitro studies have shown that structurally related compounds possess significant antimicrobial activities against various bacterial and fungal strains. For instance, derivatives similar to this compound were evaluated against mycobacterial strains and demonstrated comparable efficacy to established antibiotics such as isoniazid and ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the acetamido and methoxy groups can enhance lipophilicity and improve binding affinity to biological targets .

Drug Development

The potential of this compound in drug development is significant due to its unique chemical structure.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, allowing for the creation of analogues with improved pharmacological properties. The ability to modify functional groups while retaining core structural integrity opens avenues for developing more potent derivatives aimed at specific therapeutic targets .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the acetamido and methoxyphenyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chloroacetamide Derivatives

Key Observations:

Substituent Diversity: The target compound’s 5-acetamido-2-methoxyphenyl group distinguishes it from herbicidal analogs like alachlor and pretilachlor, which prioritize lipophilic alkyl/alkoxy chains (e.g., diethylphenyl) for membrane penetration in plants .

Molecular Weight and Complexity :

- The target compound (270.71 g/mol) is lighter than pretilachlor (311.85 g/mol) but heavier than the oxazolyl derivative (188.61 g/mol). Higher molecular weight in pretilachlor correlates with extended alkyl chains, optimizing herbicidal activity .

Functional Implications: Herbicidal analogs: Alachlor and pretilachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds, a mechanism enabled by their hydrophobic substituents .

Table 2: Comparative Physicochemical Properties

Key Observations:

- The target compound lacks explicit hazard data, contrasting with alachlor’s documented ecotoxicity .

- Discontinuation of the target compound () may reflect challenges in synthesis, stability, or efficacy compared to commercial analogs.

Research and Application Gaps

- Biological Activity : While herbicidal chloroacetamides are well-studied, the target compound’s acetamido-methoxyphenyl motif remains underexplored. This group could confer unique interactions with biological targets (e.g., acetyltransferase enzymes).

- Synthetic Accessibility : suggests discontinuation due to synthesis challenges, possibly related to the acetamido group’s sensitivity under standard conditions.

Biological Activity

2-Chloro-N-(5-acetamido-2-methoxyphenyl)propanamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14ClN3O3

- CAS Number : 1000930-64-2

| Property | Value |

|---|---|

| Molecular Weight | 273.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

| LogP (Octanol-water) | Not specified |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cellular pathways. The compound is believed to modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells, with an IC50 value indicating effective potency.

Table 2: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.3 |

| A549 (Lung Cancer) | 18.7 |

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the acetamido or methoxy groups can significantly alter its binding affinity and overall efficacy. Research indicates that the presence of the chlorine atom enhances its lipophilicity, which may improve cellular uptake.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .

Case Study 2: Pharmacokinetics and Toxicity

Another study focused on the pharmacokinetic profile and toxicity assessment of this compound in vivo. The findings revealed that it has a favorable absorption profile with minimal toxicity at therapeutic doses, making it a suitable candidate for further development in clinical settings .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

- Methodological Answer : Optimize solvent systems for large-scale reactions (e.g., switch from DCM to toluene). Implement continuous flow chemistry for better heat/mass transfer. Use process analytical technology (PAT) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.